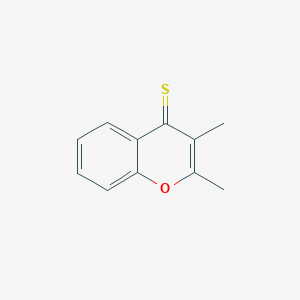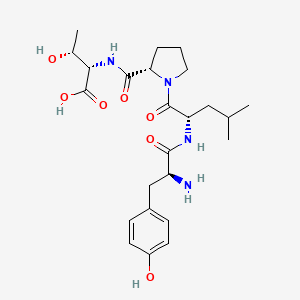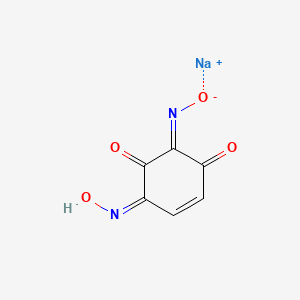
5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt is a chemical compound with the molecular formula C6H3N2O4.Na. It is characterized by its unique structure, which includes a cyclohexene ring with multiple ketone and oxime groups.
Métodos De Preparación
The synthesis of 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt can be achieved through several methods. One common approach involves the reaction of rhodizonic acid with sodium hydroxide to form the sodium salt. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional ketone groups, while reduction could result in the conversion of oxime groups to amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Industrial applications include its use in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxime groups can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for many biological functions .
Comparación Con Compuestos Similares
Similar compounds to 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt include rhodizonic acid and its derivatives. Rhodizonic acid, for example, shares a similar cyclohexene ring structure but differs in its functional groups.
Propiedades
Número CAS |
68083-36-3 |
|---|---|
Fórmula molecular |
C6H3N2NaO4 |
Peso molecular |
190.09 g/mol |
Nombre IUPAC |
sodium;(2E,6Z)-6-hydroxyimino-2-oxidoiminocyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C6H4N2O4.Na/c9-4-2-1-3(7-11)6(10)5(4)8-12;/h1-2,11-12H;/q;+1/p-1/b7-3-,8-5+; |
Clave InChI |
AJIDYBCHZMTJDA-JPLGHBAPSA-M |
SMILES isomérico |
C\1=CC(=O)/C(=N\[O-])/C(=O)/C1=N\O.[Na+] |
SMILES canónico |
C1=CC(=O)C(=N[O-])C(=O)C1=NO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


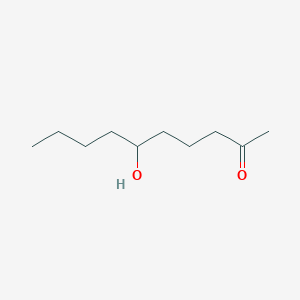
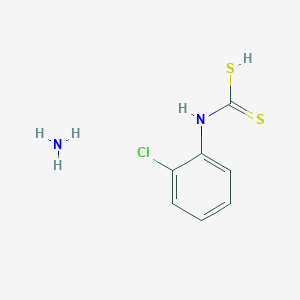
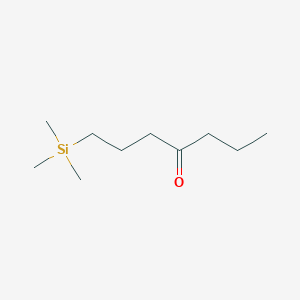
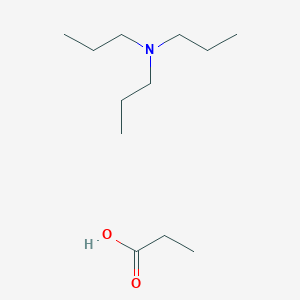
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
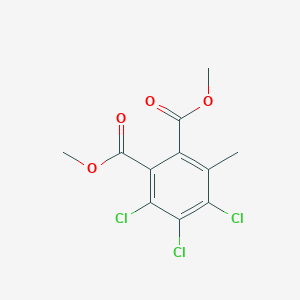

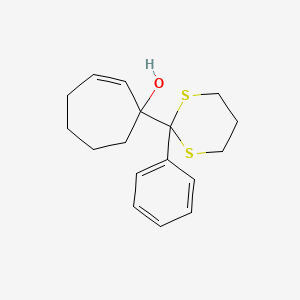
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

